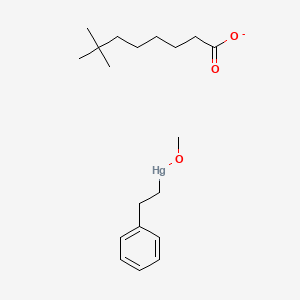
(2,4-dinitrophenyl) 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dinitrophenyl) 4-chlorobenzoate is an organic compound with the molecular formula C13H7ClN2O6. It is a derivative of benzoic acid, where the 4-chlorobenzoate group is esterified with 2,4-dinitrophenol. This compound is known for its applications in various chemical reactions and research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-dinitrophenyl) 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2,4-dinitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dinitrophenyl) 4-chlorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups on the phenyl ring.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-chlorobenzoic acid and 2,4-dinitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 2,4-diaminophenyl 4-chlorobenzoate.
Hydrolysis: 4-chlorobenzoic acid and 2,4-dinitrophenol.
Scientific Research Applications
(2,4-Dinitrophenyl) 4-chlorobenzoate is used in various scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and analytical chemistry for detecting and quantifying functional groups.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of dyes, fungicides, and other organic chemicals.
Mechanism of Action
The mechanism of action of (2,4-dinitrophenyl) 4-chlorobenzoate involves its interaction with nucleophiles, leading to nucleophilic aromatic substitution reactions. The electron-withdrawing nitro groups on the phenyl ring make the compound highly reactive towards nucleophiles, facilitating the substitution process .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.
4-Chlorobenzoic Acid: A precursor in the synthesis of various organic compounds.
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
Uniqueness
(2,4-Dinitrophenyl) 4-chlorobenzoate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
32792-54-4 |
|---|---|
Molecular Formula |
C13H7ClN2O6 |
Molecular Weight |
322.66 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C13H7ClN2O6/c14-9-3-1-8(2-4-9)13(17)22-12-6-5-10(15(18)19)7-11(12)16(20)21/h1-7H |
InChI Key |
SJFABTRXLXVFME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid](/img/structure/B13819185.png)
![1,5,6-trimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyrazin-3-one](/img/structure/B13819192.png)



![8-Chloropyrido[2,3-d]pyridazin-5-amine](/img/structure/B13819208.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13819224.png)


